An In-depth Technical Guide to the Discovery and History of Ebrimycin and its Active Compound, Primycin
An In-depth Technical Guide to the Discovery and History of Ebrimycin and its Active Compound, Primycin
Executive Summary
Primycin, the active compound in the topical antibiotic preparation Ebrimycin, is a complex macrolide antibiotic with a rich history of discovery and development. First identified in 1954, primycin is produced by several species of actinomycetes and exhibits potent activity primarily against Gram-positive bacteria. Its unique mechanism of action, involving the disruption of ion gradients across cell membranes, has made it a subject of continued interest. This technical guide provides a comprehensive overview of the discovery, history, chemical nature, biosynthesis, and mechanism of action of primycin, along with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Discovery and Historical Timeline
The journey of primycin began in the mid-20th century, a golden era for antibiotic discovery. The initial breakthrough was made by a team of Hungarian scientists.
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1954: T. Vályi-Nagy, J. Uri, and I. Szilágyi at the University of Debrecen, Hungary, first described a new antibiotic, which they named primycin.[1][2][3][4][5] They isolated the producing microorganism from the intestinal tract of the wax moth, Galleria mellonella.[1][6] This strain was initially classified as Actinomyces and later identified as Streptomyces primycini.[1][6]
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1960s: Further research led to the issuance of Hungarian patents for the production of primycin from Streptomyces primycini cultures.[6] During this period, it was also discovered that other actinomycetes, such as Thermopolyspora galeriensis (also designated as Micromonospora galeriensis), could produce primycin.[6]
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1970: The structure of the major component, primycin A1, was elucidated by J. Aberhart and his colleagues.[6]
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1980s: The complex nature of primycin was further explored, with thin-layer chromatography (TLC) being used to separate its numerous components.[6] Clinical studies also began to explore its use in dermatological infections.[6]
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Present: Research continues to explore alternative production methods and the full therapeutic potential of primycin and its components. Notably, Saccharomonospora azurea has been identified as an efficient producer of primycin.[1][7]
Chemical Composition and Structure
Primycin is not a single molecule but a macrolide antibiotic complex.[6] It consists of more than 20 components, with nine primary components accounting for approximately 90% of the total material.[3][6] These primary components are categorized into three main groups: A, B, and C.[6] The most abundant and well-characterized component is primycin A1.[6] The commercially available topical preparation, Ebrimycin®, contains primycin sulphate as its active ingredient.[4][8]
Biosynthesis of Primycin
The production of primycin by Streptomyces and Saccharomonospora species occurs through a modular Type I polyketide synthase (PKS) pathway.[9] This is a common mechanism for the biosynthesis of macrolide antibiotics.[9] The PKS system functions as an enzymatic assembly line, where each module is responsible for a specific step in the construction of the polyketide backbone.[9] The genes encoding this PKS system are organized in a biosynthetic gene cluster, which also includes regulatory elements and genes for tailoring enzymes that modify the polyketide backbone to produce the final primycin complex.[9]
Mechanism of Action
Primycin exhibits a unique mode of action among antibiotics. It functions as a potent ionophore, primarily affecting the permeability of cell membranes to calcium ions (Ca²⁺).[10] This leads to an influx of extracellular calcium and an efflux of mitochondrial calcium, disrupting the ion balance and ultimately leading to cell death.[10] This mechanism is distinct from that of many other antibiotics that target protein or cell wall synthesis.
At the neuromuscular junction, primycin has been shown to increase the rate of quantal release of acetylcholine, which is consistent with its ability to increase intracellular calcium concentrations.[10]
Antimicrobial Activity
Primycin is highly effective against Gram-positive bacteria, including strains that are resistant to other antibiotics.[3][4][11] Its activity against Gram-negative bacteria is significantly lower. The table below summarizes the minimal inhibitory concentrations (MICs) of primycin against various bacterial species.
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 50 | 0.12 - 0.5 | [11] |
| Staphylococcus epidermidis | 77 | 0.12 - 0.5 | [11] |
| Streptococcus faecalis | 76 | 0.12 - 0.5 | [11] |
| Listeria monocytogenes | 1 | 0.12 - 0.5 | [11] |
| Staphylococcus and Mycobacterium species | Not specified | 0.02 - 0.06 | [3] |
The antibacterial activity of primycin is influenced by pH, with greater potency observed at a more alkaline pH of 8.[11]
Experimental Protocols
Fermentation for Primycin Production
This protocol is a generalized procedure based on descriptions of submerged culture fermentation for antibiotic production.[1][4][5]
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Inoculum Preparation: A seed culture of the producing strain (e.g., Saccharomonospora azurea) is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.
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Fermentation Medium: A production medium containing sources of carbon, nitrogen, and inorganic salts is prepared and sterilized.[1][4][5]
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Fermentation: The production medium is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature, pH, and aeration to optimize primycin yield.[9]
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Monitoring: The fermentation is monitored for growth (biomass) and primycin production over time.
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Harvesting: Once peak production is reached, the fermentation broth is harvested.
Isolation and Purification of Primycin
The following is a general workflow for the extraction and purification of primycin from the fermentation broth.[1][4][12]
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Mycelial Separation: The mycelium is separated from the fermentation broth by centrifugation or filtration.
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Extraction: The primycin complex is extracted from the mycelium using an organic solvent, such as a C1-C4 alkanol.[1][12]
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Purification: The crude extract is then subjected to further purification steps, which may include:
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Precipitation: The antibiotic can be precipitated from the extract.
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Chromatography: Column chromatography using adsorbents like silica gel can be employed to separate the different components of the primycin complex.[12]
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Crystallization: The purified primycin can be crystallized to obtain a solid, stable form.
Antimicrobial Susceptibility Testing
This method is used to determine the Minimal Inhibitory Concentration (MIC) of primycin.[11]
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Preparation of Primycin Stock Solution: A stock solution of primycin is prepared in a suitable solvent and sterilized.
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Serial Dilutions: Two-fold serial dilutions of the primycin stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
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Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).
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Determination of MIC: The MIC is the lowest concentration of primycin that completely inhibits visible growth of the bacterium.
This method provides a qualitative assessment of antimicrobial activity.[11]
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Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.
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Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
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Disc Application: Sterile paper discs impregnated with a known concentration of primycin are placed on the agar surface.
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Incubation: The plates are incubated under appropriate conditions.
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Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disc is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to primycin.
Conclusion
Primycin, the active agent in Ebrimycin, represents a significant discovery in the field of antibiotics. Its complex nature, unique ionophoric mechanism of action, and potent activity against Gram-positive bacteria continue to make it a valuable compound for both clinical use and further research. The detailed understanding of its history, biosynthesis, and biological activity provides a solid foundation for future investigations into its therapeutic potential and the development of novel derivatives.
References
- 1. WO2011051741A1 - Process for producing primycin, primycin component(s), precursors and metabolites thereof via fementation by the use of bacterial species saccharomonospora azurea - Google Patents [patents.google.com]
- 2. Primycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HU230455B1 - Primycin or its components or combination thereof for the treatment or prevention of infestations by special organisms - Google Patents [patents.google.com]
- 4. EP2501821A1 - Process for producing primycin, primycin component(s), precursors and metabolites thereof via fementation by the use of bacterial species saccharomonospora azurea - Google Patents [patents.google.com]
- 5. DK2501821T3 - A process for the preparation of primycin, primycin-components, precursors and metabolites thereof by fermentation using the bacterial species Saccharomonospora azurea - Google Patents [patents.google.com]
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- 7. BGC0001447 [mibig.secondarymetabolites.org]
- 8. Ebrimycin® gél - PannonPharma [pannonpharma.hu]
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- 10. The effects of the antibiotic, primycin, on spontaneous transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of primycin against multiple strains of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US5441940A - Process for the preparation of water soluble primycin and its components and pharmaceutical compositions containing them - Google Patents [patents.google.com]
